molecular formula C13H8N2O2S B13771518 2-(1,3-Thiazol-2-yl)quinoline-4-carboxylic acid

2-(1,3-Thiazol-2-yl)quinoline-4-carboxylic acid

Cat. No.: B13771518
M. Wt: 256.28 g/mol
InChI Key: JOZNSWOXYUTTMZ-UHFFFAOYSA-N
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Description

2-(1,3-Thiazol-2-yl)quinoline-4-carboxylic acid is a heterocyclic compound that combines a thiazole ring with a quinoline moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-Thiazol-2-yl)quinoline-4-carboxylic acid typically involves the condensation of 2-aminothiazole with quinoline-4-carboxylic acid under specific reaction conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their condensation and cyclization. The use of microwave irradiation and one-pot multicomponent reactions has also been explored to enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-(1,3-Thiazol-2-yl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(1,3-Thiazol-2-yl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of biochemical pathways. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, thereby influencing cellular signaling pathways .

Comparison with Similar Compounds

  • 2-(1,3-Benzothiazol-2-yl)quinoline-4-carboxylic acid
  • 2-(1,3-Oxazol-2-yl)quinoline-4-carboxylic acid
  • 2-(1,3-Thiazol-2-yl)quinoline-3-carboxylic acid

Comparison: 2-(1,3-Thiazol-2-yl)quinoline-4-carboxylic acid is unique due to the specific positioning of the thiazole and quinoline rings, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development .

Properties

Molecular Formula

C13H8N2O2S

Molecular Weight

256.28 g/mol

IUPAC Name

2-(1,3-thiazol-2-yl)quinoline-4-carboxylic acid

InChI

InChI=1S/C13H8N2O2S/c16-13(17)9-7-11(12-14-5-6-18-12)15-10-4-2-1-3-8(9)10/h1-7H,(H,16,17)

InChI Key

JOZNSWOXYUTTMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=NC=CS3)C(=O)O

Origin of Product

United States

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